

Cefetamet pivoxil hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Cefetamet pivoxil hydrochloride

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Cefetamet Pivoxil Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to **Cefetamet pivoxil hydrochloride**. The information is presented to support research, development, and analytical activities involving this third-generation oral cephalosporin.

Chemical Structure and Identification

Cefetamet pivoxil hydrochloride is the hydrochloride salt of the pivaloyloxymethyl ester of cefetamet.[1] This prodrug configuration enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to release the active metabolite, cefetamet.[2][3]

The chemical identity of **Cefetamet pivoxil hydrochloride** is defined by the following identifiers:

- IUPAC Name: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride[1]
- CAS Number: 111696-23-2[4]



- Molecular Formula: C20H25N5O7S2 · HCI[4]
- SMILES: CC1=C(N2--INVALID-LINK--NC(=0)/C(=N\OC)/C3=CSC(=N3)N">C@@HSC1)C(=0)OCOC(=0)C(C)(C)C.CI[1]
- InChl: InChl=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3, (H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1[1]
- InChlKey: XAAOHMIKXULDKJ-IZXJIOGHSA-N[1]

Below is a diagram representing the chemical structure of **Cefetamet pivoxil hydrochloride**.

Caption: Chemical structure of **Cefetamet pivoxil hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **Cefetamet pivoxil hydrochloride** is presented in the table below. These properties are critical for formulation development, analytical method development, and understanding its pharmacokinetic profile.

| Property | Value | Reference |
|-----------------------|--|-----------|
| Molecular Weight | 548.03 g/mol | [4] |
| Appearance | White or light yellow crystalline powder | [4] |
| Solubility | Soluble in DMSO and ethanol; insoluble in water. | [4] |
| Storage Conditions | -20°C | [4] |
| Bioavailability | Approximately 50% when taken with food. | [5] |
| Protein Binding | 22% | [5] |
| Elimination Half-Life | 2.2 hours | [5] |



Mechanism of Action

Cefetamet pivoxil hydrochloride exerts its bactericidal effect through the action of its active metabolite, cefetamet. As a β -lactam antibiotic, cefetamet targets the bacterial cell wall synthesis.[4] The mechanism involves the inhibition of the final transpeptidation step of peptidoglycan synthesis.[4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall.[4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4]

The signaling pathway for the mechanism of action is illustrated below.



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Caption: Mechanism of action of Cefetamet.

Experimental Protocols

This section outlines methodologies for the synthesis and analysis of **Cefetamet pivoxil hydrochloride**, based on information from patents and analytical literature.

Synthesis of Cefetamet Pivoxil Hydrochloride

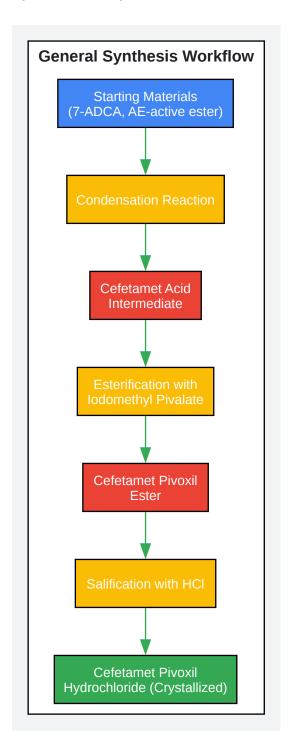
A common synthetic route involves a two-step process: the synthesis of cefetamet acid followed by its esterification and salt formation.[6][7]

Step 1: Synthesis of Cefetamet Acid This step typically involves the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its AE-active ester.[6][8]



Step 2: Esterification and Salt Formation The cefetamet acid is then esterified with iodomethyl pivalate in a suitable solvent.[6][7] The resulting ester is subsequently treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by crystallization.[6]

The general workflow for the synthesis is depicted below.



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Caption: General workflow for the synthesis of Cefetamet pivoxil hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated isocratic HPLC method for the determination of **Cefetamet pivoxil hydrochloride** in drug substance and formulations has been reported.[9]

- Column: C18 (150 x 4.6 mm, 5 μm particle size)[9]
- Mobile Phase: Water:Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (50:35:10:5, v/v)[9]
- Flow Rate: 1.5 mL/min[9]
- Detection: UV at 254 nm[9]
- Linearity: 30.0-80.0 μg/mL[9]

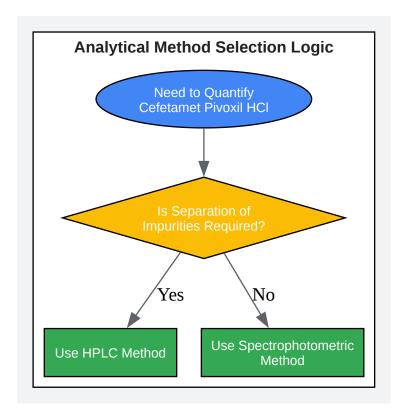
Spectrophotometric Methods

Two spectrophotometric methods have been developed for the estimation of **Cefetamet** pivoxil hydrochloride.[10]

- Colorimetric Method: This method involves the reduction of the phosphomolybdotungstic mixed acid of the Folin-Ciocalteu reagent by the drug in the presence of sodium hydroxide, resulting in a blue colored product with an absorption maximum at 725 nm. The method is linear in the range of 2 to 25 μg/mL.[10]
- First Derivative Spectrophotometry: This method utilizes the first derivative spectrum of the drug, with a maximum at 221 nm and a minimum at 207 nm. The calibration curve is linear in the concentration range of 5-40 μg/mL.[10]

The logical relationship for choosing an analytical method is outlined below.





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Caption: Logical diagram for selecting an analytical method.

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